molecular formula C14H7Br2NO2 B109406 1-Amino-2,4-dibromoanthraquinone CAS No. 81-49-2

1-Amino-2,4-dibromoanthraquinone

Cat. No. B109406
CAS RN: 81-49-2
M. Wt: 381.02 g/mol
InChI Key: ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Description

1-Amino-2,4-dibromoanthraquinone is an anthraquinone. It is a synthetic, light-sensitive, red powder that is insoluble in water and soluble in many organic solvents . It is used as both an intermediate for the production of anthraquinone dyes and as a starting material for the manufacture of vat dyes .


Synthesis Analysis

1-Amino-2,4-dibromoanthraquinone can be prepared from 1-aminoanthraquinone by bromination in dilute mineral acids . The synthesis of 2-substituted 1-amino-4-bromoanthraquinones has been reported, with the preparation of bromaminic acid sodium salt and 1-amino-2,4-dibromoanthraquinone directly from 1-aminoanthraquinone in excellent yields (94-100%) and high purities .


Molecular Structure Analysis

The molecular formula of 1-Amino-2,4-dibromoanthraquinone is C14H7Br2NO2 . Its average mass is 381.019 Da and its monoisotopic mass is 378.884338 Da .


Chemical Reactions Analysis

1-Amino-2,4-dibromoanthraquinone is sensitive to long-term exposure to air and light . It is probably combustible . Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical And Chemical Properties Analysis

1-Amino-2,4-dibromoanthraquinone is an odorless red powder . It is insoluble in water and soluble in many organic solvents . It is sensitive to light .

Scientific Research Applications

Toxicology and Carcinogenesis Studies 1-Amino-2,4-dibromoanthraquinone has been the subject of toxicology and carcinogenesis studies. It has been examined in F344/N rats and B6C3F1 mice to assess its potential carcinogenic effects and toxicological profile. These studies are essential for understanding the chemical's safety and potential risks in industrial applications, such as in dye manufacturing (National Toxicology Program, 1996).

Dye Synthesis and Applications The chemical is utilized in the synthesis of blue acid dyestuffs. It is an intermediate in the production of dyes for wool, silk, and synthetic fibers. The synthesis process often involves condensation with various arylamines, followed by sulfonation with oleum (J. Kraska & K. Blus, 1987).

Photochemical Studies 1-Amino-2,4-dibromoanthraquinone has been investigated for its photochemical properties. Studies on its photoamination process in different solvents, such as benzene and ethanol, have been conducted. These studies are significant in understanding the chemical's behavior under light exposure, which is crucial for its applications in dyeing and printing industries (H. Inoue & M. Hida, 1974).

Carcinogenicity and Genetic Alterations Research has been conducted on the carcinogenicity of 1-Amino-2,4-dibromoanthraquinone in laboratory animals, specifically focusing on its potential to induce forestomach and lung tumors in mice. Studies have also explored genetic alterations, such as mutations in ras proto-oncogenes, associated with these tumors (S. Hayashi et al., 2001).

Precursor for Dyes and Drugs 1-Amino-2,4-dibromoanthraquinone serves as a precursor for obtaining both dyes and biologically active compounds. Its derivatives have been synthesized for potential applications in medicine and textile industries, emphasizing its versatility and significance in various fields (E. Malik et al., 2015).

Bromination and Synthesis Methods Studies have been conducted to develop new methods for the bromination and preparation of 1-amino-2,4-dibromoanthraquinone. These methods aim to produce high yield and purity, essential for its effective use in dye manufacture and other industrial applications (H. Ghaieni et al., 2006).

Thirteen-Week Toxicology Studies Short-term toxicology studies, such as thirteen-week studies, have been conducted on 1-Amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice. These studies provide insights into the immediate toxic effects of this chemical at various doses, which is crucial for its safe handling and usage in industrial settings (R. Fleischman et al., 1986).

Photoamination Mechanism Research into the photoamination mechanism of 1-Amino-2,4-dibromoanthraquinone provides insights into its chemical behavior under light irradiation, which is important for applications that involve light exposure, such as in dyeing processes (H. Inoue & M. Hida, 1978).

Safety And Hazards

The primary route of potential human exposure to 1-amino-2,4-dibromoanthraquinone is dermal contact . It is reasonably anticipated to be a human carcinogen . It may cause eye irritation and may also be irritating to the mucous membranes of the nose and throat .

properties

IUPAC Name

1-amino-2,4-dibromoanthracene-9,10-dione
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InChI

InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
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InChI Key

ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N
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Molecular Formula

C14H7Br2NO2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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DSSTOX Substance ID

DTXSID4039235
Record name 1-Amino-2,4-dibromoanthraquinone
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Molecular Weight

381.02 g/mol
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Physical Description

1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO]
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Flash Point

greater than 392 °F (NTP, 1992), Flash point > 200 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Product Name

1-Amino-2,4-dibromoanthraquinone

Color/Form

Red needles (from xylene)

CAS RN

81-49-2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Record name 1-Amino-2,4-dibromo-9,10-anthracenedione
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Melting Point

439 °F (NTP, 1992), 221 °C
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
EM Malik, Y Baqi, CE Müller - Beilstein Journal of organic …, 2015 - beilstein-journals.org
Anthraquinone (AQ) derivatives play a prominent role in medicine and also in textile industry. Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is an important …
Number of citations: 23 www.beilstein-journals.org
National Toxicology Program - … technical report series, 1996 - pubmed.ncbi.nlm.nih.gov
Amino-2, 4-dibromoanthraquinone is an anthraquinone-derived vat dye, a member of a class of insoluble dyes that are impregnated into textile fibers. Five anthraquinone-derived dyes …
Number of citations: 12 pubmed.ncbi.nlm.nih.gov
H Ghaieni, M Sharifi, M Fattollahy - Dyes and pigments, 2006 - Elsevier
1-Amino-2,4-dibromoanthra-9,10-quinone is an important intermediate in the preparation of anthra-9,10-quinone dyes, manufacture of which has been patented. Various methods of …
Number of citations: 10 www.sciencedirect.com
RW Fleischman, HJ Esber, M Hagopian, HS Lilja… - Toxicology and applied …, 1986 - Elsevier
1-Amino-2,4-dibromoanthraquinone (ADBAQ), an intermediate in the production of commercial dyes for wool, silk, and synthetic fibers, was selected for toxicology and carcinogenesis …
Number of citations: 7 www.sciencedirect.com
SM Hayashi, HHL Hong, K Toyoda… - Toxicologic …, 2001 - journals.sagepub.com
1-Amino-2,4-dibromoanthraquinone (ADBAQ) is an anthraquinone-derived vat dye, and a potent carcinogen in laboratory animals. In a 2-year study with dietary exposure to 10,000 or …
Number of citations: 20 journals.sagepub.com
P Dhakal, MG Kuzyk - The Journal of Physical Chemistry C, 2017 - ACS Publications
We used fluorescence spectroscopic measurements as a probe to study the self-healing properties of anthraquinone derivative molecules doped in poly(methyl methacrylate) (PMMA). 2…
Number of citations: 1 pubs.acs.org
I Gubelmann, HJ Weiland… - Industrial & Engineering …, 1929 - ACS Publications
formed. More specifically, when p-toluidine is condensed with this compound and the condensation product sulfonated, alizarin blue, an acid wool dye, is obtained. If l-methylamino-2, 4-…
Number of citations: 1 pubs.acs.org
H Inoue, T Shinoda, M Hida - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
The photoamination of 1-amino-2,4-dibromoanthraquinone (1) by butylamine in ethanol was investigated. The reaction was accelerated under an air atmosphere (Φ air =1.7×10 −3 , Φ …
Number of citations: 13 www.journal.csj.jp
H Inoue, M Hida - Chemistry Letters, 1974 - journal.csj.jp
1-Amino-2,4-dibromoanthraquinone (I) was photoaminated by alkylamines with the irradiation of the light corresponding to the first absorption band of (I). The photoamination in …
Number of citations: 4 www.journal.csj.jp
J Weinstein, RC Clapp, M Nakashima… - Journal of Chemical …, 1979 - ACS Publications
1 containing the heavy atoms bromine and iodine. Although various bromo derivatives of 1-and 2-aminoanthraquinone have been described and are important intermediates in the …
Number of citations: 4 pubs.acs.org

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